1-pyridin-3-yl-N-(4-pyridin-2-ylpiperazin-1-yl)methanimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-pyridin-3-yl-N-(4-pyridin-2-ylpiperazin-1-yl)methanimine is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring and a piperazine ring, which are commonly found in many biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-pyridin-3-yl-N-(4-pyridin-2-ylpiperazin-1-yl)methanimine typically involves the reaction of pyridine derivatives with piperazine derivatives under specific conditions. One common method involves the use of a condensation reaction between 3-pyridinecarboxaldehyde and 1-(2-pyridyl)piperazine in the presence of a suitable catalyst and solvent. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-pyridin-3-yl-N-(4-pyridin-2-ylpiperazin-1-yl)methanimine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the substituents on the pyridine or piperazine ring is replaced by another group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions are often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce secondary or tertiary amines. Substitution reactions can result in the formation of various substituted pyridine or piperazine derivatives.
Scientific Research Applications
1-pyridin-3-yl-N-(4-pyridin-2-ylpiperazin-1-yl)methanimine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a DNA-binding agent and its ability to interfere with biological processes such as gene transcription and replication.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-pyridin-3-yl-N-(4-pyridin-2-ylpiperazin-1-yl)methanimine involves its interaction with molecular targets such as DNA and proteins. The compound can bind to DNA, causing structural changes that inhibit replication and transcription processes. Additionally, it may interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide: Similar structure with a pyrimidine ring instead of a piperazine ring.
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds share the pyridine ring and have been studied for their biological activities.
Uniqueness
1-pyridin-3-yl-N-(4-pyridin-2-ylpiperazin-1-yl)methanimine is unique due to its specific combination of pyridine and piperazine rings, which confer distinct chemical and biological properties. Its ability to bind to DNA and modulate biological processes makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
1-pyridin-3-yl-N-(4-pyridin-2-ylpiperazin-1-yl)methanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5/c1-2-7-17-15(5-1)19-8-10-20(11-9-19)18-13-14-4-3-6-16-12-14/h1-7,12-13H,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHWQCBSGKFBUCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)N=CC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.